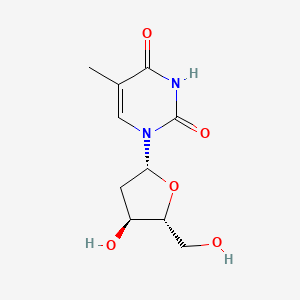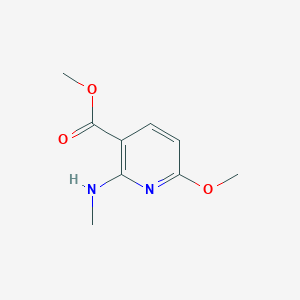
1-(2-Chloropyrimidin-4-yl)-1,4-diazepane
Vue d'ensemble
Description
The compound “1-(2-Chloropyrimidin-4-yl)-1,4-diazepane” is a derivative of pyrimidine, which is a basic aromatic ring consisting of two nitrogen atoms at positions 1 and 3 . Pyrimidine and its derivatives are important in a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloropyrimidin-4-yl)-1,4-diazepane” were not found, there are general methods for synthesizing pyrimidine derivatives. For instance, one method involves the use of organolithium reagents . Another method involves the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloropyrimidin-4-yl)-1,4-diazepane” would likely involve a pyrimidine ring attached to a diazepane ring. The pyrimidine ring would have a chlorine atom at the 2 position .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, nucleophilic aromatic substitution (SNAr) reactions are a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1,4-Diazepines, which include structures related to "1-(2-Chloropyrimidin-4-yl)-1,4-diazepane", are synthesized through various chemical reactions and are known for their wide range of biological activities. The importance of these compounds in medicinal chemistry has led to active research in their synthesis and reactions for several decades. Researchers have developed numerous synthetic routes and chemical reactions to produce 1,4-diazepine derivatives, highlighting their chemical versatility and the interest in exploiting their properties for pharmaceutical applications (Rashid et al., 2019).
Biological Significance
1,4-Diazepines and their derivatives demonstrate significant biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This broad spectrum of biological activities makes them valuable for potential pharmaceutical applications. The exploration of 1,4-diazepine derivatives in drug development is motivated by their promising pharmacological profiles, with several compounds being investigated for their therapeutic potential in treating various conditions (Rashid et al., 2019).
Environmental Impact and Detection
While not directly related to "1-(2-Chloropyrimidin-4-yl)-1,4-diazepane", it's important to consider the broader context of chemical compounds' environmental impact. For example, studies on the environmental occurrence, fate, and transformation of related chemical structures, such as benzodiazepines, highlight the need for understanding the environmental behavior of synthetic chemicals. These insights can guide the development of more sustainable pharmaceutical practices and environmental monitoring techniques (Kosjek et al., 2012).
Propriétés
IUPAC Name |
1-(2-chloropyrimidin-4-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c10-9-12-4-2-8(13-9)14-6-1-3-11-5-7-14/h2,4,11H,1,3,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDJJZNKCXGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301220606 | |
| Record name | 1-(2-Chloro-4-pyrimidinyl)hexahydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyrimidin-4-yl)-1,4-diazepane | |
CAS RN |
502133-58-6 | |
| Record name | 1-(2-Chloro-4-pyrimidinyl)hexahydro-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502133-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-pyrimidinyl)hexahydro-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301220606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



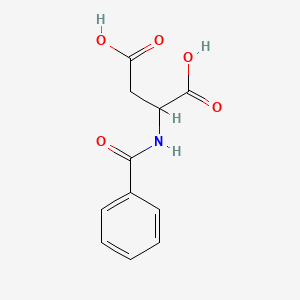




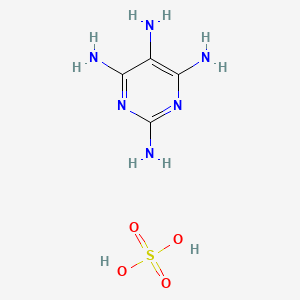
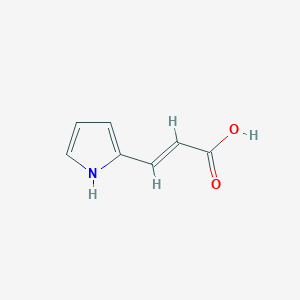

![alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-D-Galp](/img/structure/B3425967.png)
